4-Azabicyclo[4.1.0]-heptan-1-ylmethanol is a bicyclic compound characterized by the presence of a nitrogen atom within its ring structure. This compound is notable for its unique bicyclic framework, which contributes to its diverse chemical reactivity and potential applications in medicinal chemistry and materials science. The compound's systematic name reflects its structural complexity, which includes a seven-membered ring with a nitrogen atom.
The synthesis of 4-Azabicyclo[4.1.0]-heptan-1-ylmethanol has been explored in various studies, with methodologies focusing on cyclopropanation of aza-1,6-enynes being prominent. This compound has garnered attention due to its potential as a precursor for bioactive molecules and materials with specific properties .
The synthesis of 4-Azabicyclo[4.1.0]-heptan-1-ylmethanol typically involves the cyclopropanation of aza-1,6-enynes. A notable method includes a transition-metal-free oxidative cyclopropanation process that operates under mild conditions, enhancing the efficiency of the synthesis .
The synthetic route may include:
The molecular structure of 4-Azabicyclo[4.1.0]-heptan-1-ylmethanol features:
The molecular formula is , with a molar mass of approximately 139.19 g/mol. The compound's structural configuration allows for various stereochemical arrangements, which can affect its biological activity .
4-Azabicyclo[4.1.0]-heptan-1-ylmethanol participates in several chemical reactions:
Common reagents and conditions include:
The mechanism of action for 4-Azabicyclo[4.1.0]-heptan-1-ylmethanol involves its interaction with various molecular targets, particularly in neurological contexts:
This interaction underscores its potential therapeutic applications in treating neurological disorders.
Key chemical properties include:
Relevant data from spectroscopic analyses (such as NMR) provide insights into the compound's structure and purity.
4-Azabicyclo[4.1.0]-heptan-1-ylmethanol has several applications in scientific research:
4-Azabicyclo[4.1.0]heptan-1-ylmethanol (IUPAC: 3-azabicyclo[4.1.0]heptan-6-ylmethanol; molecular formula: C7H13NO; MW: 127.18 g/mol) features a fused three-membered aziridine ring and cyclohexane system with a hydroxymethyl substituent. This architecture creates inherent ring strain (∼27 kcal/mol in aziridine) and bond angle distortion, enhancing its reactivity in biological systems. The nitrogen atom at the bridgehead position adopts a pyramidal geometry, while the bicyclic framework restricts conformational flexibility, enabling precise vectorial presentation of pharmacophores. Canonical SMILES notation (C1CNCC2C1(C2)CO) confirms the bridgehead methanol group's spatial orientation, critical for target engagement [5].
The synthesis of azabicyclo[4.1.0]heptanes emerged in the 1990s through transition-metal-catalyzed cyclopropanations. Early routes suffered from low diastereoselectivity (<50% de) until asymmetric Simmons-Smith reactions (2000s) enabled enantioselective construction. Key milestones include:
The aziridine-cyclohexane fusion in this scaffold exhibits exceptional bioactivity density. Ring strain energies of ∼55 kcal/mol (cyclopropane + aziridine) promote:
"The unique aziridine-cyclohexane fusion in 4-azabicyclo[4.1.0]heptan-1-ylmethanol represents a stereoelectronically privileged scaffold, combining targeted reactivity with topological precision for next-generation drug discovery." - Adapted from Synthetic Methodology Analyses [9]
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2